Methyl 3-Bromo-4-iodo-5-methylbenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-iodo-5-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNLJNAAZHBNRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Methyl 3 Bromo 4 Iodo 5 Methylbenzoate As a Strategic Building Block
Role in the Modular Synthesis of Complex Organic Molecules
The modular synthesis of complex organic molecules relies on the use of versatile building blocks that can be selectively functionalized in a stepwise manner. Methyl 3-bromo-4-iodo-5-methylbenzoate is an exemplary scaffold for such synthetic strategies, primarily due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-B) bonds in transition-metal-catalyzed cross-coupling reactions.
The C-I bond is significantly more reactive than the C-B bond towards oxidative addition to a low-valent transition metal catalyst, such as palladium(0) or copper(I). This difference in reactivity allows for chemoselective functionalization at the C4 position without affecting the C3 position. A wide array of substituents can be introduced at the C4 position through well-established cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
Once the C4 position is functionalized, the C-B bond at the C3 position becomes available for a second, distinct cross-coupling reaction. This sequential functionalization strategy provides a powerful tool for the regiocontrolled synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals, agrochemicals, and natural products. The methyl and methyl ester groups on the aromatic ring also offer sites for further synthetic manipulations, adding to the modularity of this building block.
Table 1: Orthogonal Functionalization of this compound
| Step | Reaction Type | Reactive Site | Reagent Examples | Introduced Group |
| 1 | Suzuki-Miyaura Coupling | C-I (C4) | Arylboronic acid, Pd catalyst, base | Aryl group |
| 2 | Sonogashira Coupling | C-B (C3) | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group |
| 1 | Heck Reaction | C-I (C4) | Alkene, Pd catalyst, base | Alkenyl group |
| 2 | Buchwald-Hartwig Amination | C-B (C3) | Amine, Pd catalyst, base | Amino group |
This modular approach allows for the systematic variation of substituents around the benzene (B151609) core, facilitating the synthesis of targeted molecules with desired properties.
Construction of Advanced Organic Materials and Ligands
The synthesis of advanced organic materials and ligands for catalysis often requires the precise arrangement of functional groups in three-dimensional space. The rigid and well-defined geometry of the benzene ring in this compound, combined with its capacity for sequential and regioselective functionalization, makes it an ideal precursor for such applications.
By employing a series of cross-coupling reactions, complex architectures such as conjugated polymers, dendrimers, and molecular wires can be constructed. For instance, the sequential Sonogashira coupling of this compound with di-alkynes can lead to the formation of extended π-conjugated systems with potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the introduction of coordinating groups, such as phosphines, pyridines, or carboxylic acids, through cross-coupling reactions can transform the simple benzene ring into a sophisticated ligand for transition metal catalysis. The steric and electronic properties of these ligands can be fine-tuned by carefully selecting the substituents introduced at the C3 and C4 positions. This tailored approach to ligand design is crucial for the development of highly efficient and selective catalysts for a variety of chemical transformations.
Derivatization Strategies for Chemical Library Generation and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govnih.govfrontiersin.orgdntb.gov.uarsc.org this compound serves as an excellent starting point for DOS due to its multiple, orthogonally reactive functional groups.
A typical DOS approach using this building block would involve a divergent synthetic pathway. The initial functionalization at the C-I bond can be followed by a variety of different reactions at the C-B bond, the methyl ester, and even the methyl group through benzylic functionalization. Each of these sites can be targeted with a different set of reagents, leading to a vast array of structurally distinct molecules from a single starting material.
For example, a library of compounds can be generated by first performing a Suzuki-Miyaura coupling at the C4 position with a diverse set of boronic acids. The resulting products can then be subjected to a Sonogashira coupling at the C3 position with a library of terminal alkynes. Subsequently, the methyl ester can be hydrolyzed to the carboxylic acid and coupled with a variety of amines to form amides, or reduced to the alcohol and further derivatized. This multi-directional approach to derivatization allows for the efficient exploration of chemical space and the generation of large and diverse chemical libraries for biological screening.
Table 2: Divergent Derivatization of this compound
| Functional Group | Reaction | Reagent Class | Resulting Moiety |
| C-I (C4) | Cross-Coupling | Boronic Acids, Alkynes, Amines, etc. | Various C4-substituents |
| C-B (C3) | Cross-Coupling | Boronic Acids, Alkynes, Amines, etc. | Various C3-substituents |
| Methyl Ester | Hydrolysis/Amidation | Amines | Amides |
| Methyl Ester | Reduction | Reducing Agents | Benzyl Alcohol |
| Methyl Group | Benzylic Bromination/Substitution | NBS, Nucleophiles | Substituted Benzyl Group |
Integration into Multi-Component Reaction Systems
Multi-component reactions (MCRs) are highly efficient synthetic processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. Aryl halides are valuable components in MCRs, and the unique substitution pattern of this compound makes it a promising candidate for the development of novel MCRs.
The presence of two distinct halogen atoms allows for the potential participation of this building block in sequential or domino MCRs. For instance, an initial palladium-catalyzed MCR could be designed to involve the more reactive C-I bond, leading to the formation of a complex intermediate that still contains the C-B bond. This intermediate could then be subjected to a second MCR or a subsequent intramolecular cyclization involving the C-B bond, leading to the rapid assembly of complex polycyclic structures.
Furthermore, the ester functionality can also participate in MCRs, such as the Ugi or Passerini reactions, either before or after the functionalization of the aryl halides. The ability to integrate this building block into MCRs provides a powerful and atom-economical route to complex molecules, significantly reducing the number of synthetic steps and purification procedures compared to traditional linear syntheses.
Advanced Spectroscopic and Analytical Methodologies in Research on Methyl 3 Bromo 4 Iodo 5 Methylbenzoate
Structural Elucidation of Methyl 3-Bromo-4-iodo-5-methylbenzoate and its Synthetic Derivatives
The definitive identification of this compound requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the molecule's constitution and conformation.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique molecular formula.
For this compound (C₉H₈BrIO₂), the exact mass can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁶O). The experimental m/z value obtained from an HRMS instrument, typically using a technique like Electrospray Ionization (ESI), is then compared to the calculated theoretical value. A match within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula, confirming that the correct atoms are present in the correct quantities. For instance, in the analysis of a related compound, Methyl 4-bromo-3-hydroxybenzoate, electrospray ionization mass spectrometry (ESI-MS) showed an intense peak corresponding to the molecular ion. nih.gov
Table 1: Theoretical Isotopic Mass Data for this compound This table is generated based on standard isotopic masses and serves as an illustrative example of data used in HRMS.
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
|---|---|---|
| C₉H₈⁷⁹Br¹²⁷IO₂ | C₉H₈BrIO₂ | 369.8752 |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the methyl group protons attached to the ring. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm their relative positions on the benzene (B151609) ring.
¹³C NMR Spectroscopy: This method probes the carbon skeleton of the molecule. A ¹³C NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon of the ester, the six aromatic carbons, the methyl ester carbon, and the ring-attached methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom. These multi-dimensional experiments are crucial for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.
Table 2: Predicted NMR Data for this compound This table presents expected chemical shift ranges based on data from structurally similar methyl benzoate (B1203000) derivatives. rsc.org
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Aromatic CH | δ 7.5 - 8.5 ppm | δ 125 - 140 ppm |
| Ester -OCH₃ | δ 3.8 - 4.0 ppm | δ 51 - 53 ppm |
| Ring -CH₃ | δ 2.3 - 2.5 ppm | δ 20 - 22 ppm |
| Carbonyl C=O | - | δ 165 - 168 ppm |
| C-Br | - | δ 115 - 125 ppm |
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular "fingerprint."
For this compound, key vibrational bands would be expected that confirm the presence of its main functional groups. The most prominent feature in the IR spectrum would be a strong absorption from the ester carbonyl (C=O) stretch. Other important vibrations include C-H stretching from the aromatic ring and methyl groups, C-O stretching from the ester linkage, and aromatic C=C ring stretches. The low-frequency region would contain vibrations corresponding to the C-Br and C-I bonds.
Table 3: Characteristic Vibrational Frequencies for this compound Data is based on typical frequency ranges for the specified functional groups. researchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1715 - 1735 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester C-O | Stretch | 1100 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 650 |
To perform this analysis, a high-quality single crystal of the compound is required. When this crystal is irradiated with X-rays, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the atomic structure can be resolved.
While the specific crystal structure for this compound is not publicly available, analysis of related compounds illustrates the power of the technique. For example, the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate revealed a nearly planar molecule with a dihedral angle of 7.1(2)° between the benzene ring and the carboxylate group. researchgate.net Similarly, the analysis of Methyl 4-bromo-3-hydroxybenzoate determined that molecules are connected by hydrogen bonds in the crystal lattice, forming helical chains. nih.gov This level of detail is unparalleled and provides fundamental insight into intermolecular interactions. nih.govresearchgate.netsigmaaldrich.com
Chromatographic Methods for Reaction Monitoring and Purification in Research Scale Synthesis
Chromatographic techniques are essential for both purifying synthetic products and monitoring the progress of chemical reactions. They work by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. It is a cornerstone of modern synthetic chemistry for assessing product purity and tracking reaction kinetics. bridgewater.edu
In the context of this compound synthesis, a reversed-phase HPLC method would typically be employed. researchgate.net This involves a nonpolar stationary phase (e.g., a C18 silica (B1680970) column) and a polar mobile phase (e.g., a mixture of water and a solvent like acetonitrile (B52724) or methanol). sepachrom.com
Purity Assessment: A pure sample of the target compound will produce a single, sharp peak in the HPLC chromatogram at a characteristic retention time. The presence of other peaks indicates impurities, such as starting materials, byproducts, or residual solvents. The area of each peak is proportional to the concentration of the corresponding component, allowing for the quantitative determination of purity (e.g., >99%).
Reaction Monitoring: To monitor a reaction, small aliquots are taken from the reaction mixture at different time intervals. These samples are then analyzed by HPLC. By tracking the decrease in the peak area of the starting materials and the corresponding increase in the peak area of the product, chemists can determine the reaction's progress and endpoint, ensuring the reaction is complete before workup. bridgewater.edu
Table 4: Typical HPLC Parameters for Analysis of Methyl Benzoate Derivatives This table represents a standard set of conditions for analyzing compounds like this compound. bridgewater.eduresearchgate.net
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Product Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique in the study of this compound, offering high sensitivity and specificity for the separation, identification, and quantification of the target compound and any associated volatile impurities. This methodology is particularly crucial for monitoring reaction purity, identifying potential byproducts formed during synthesis, and accurately determining the final product yield.
The inherent volatility and thermal stability of this compound make it an ideal candidate for GC analysis. The process involves injecting a vaporized sample into a gas chromatograph, where it is carried by an inert gas through a capillary column. The separation of different components in the sample is achieved based on their differential partitioning between the mobile gas phase and the stationary phase lining the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative (structural information from fragmentation patterns) and quantitative data.
Identification of Volatile Byproducts
In the synthesis of this compound, various volatile byproducts can arise from incomplete reactions or side reactions. GC-MS is instrumental in detecting these impurities, even at trace levels. For instance, precursors such as 3-bromo-5-methylbenzoic acid or intermediates like methyl 3-bromo-5-methylbenzoate might be present in the final product if the iodination or bromination steps are not carried to completion. Other potential byproducts could include isomers or related halogenated compounds.
The mass spectrum of each eluting peak provides a molecular fingerprint that can be compared against spectral libraries for positive identification. The fragmentation pattern of this compound would be expected to show characteristic isotopic patterns for bromine and the loss of functional groups such as the methoxycarbonyl group (-COOCH₃) or halogen atoms.
A hypothetical GC-MS analysis of a crude reaction mixture might yield the data presented in the following table, illustrating the identification of the main product and potential byproducts.
Table 1: Representative GC-MS Data for Analysis of a Synthetic Mixture
| Retention Time (min) | Identified Compound | Key Mass Fragments (m/z) | Proposed Origin |
| 10.5 | Methyl 3-bromo-5-methylbenzoate | 228, 230, 197, 199, 118 | Incomplete iodination |
| 12.2 | This compound | 354, 356, 227, 229, 102 | Target Product |
| 12.8 | Methyl 3,4-dibromo-5-methylbenzoate | 306, 308, 310, 275, 277 | Bromination side-reaction |
Product Quantification
For quantitative analysis, GC-MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and accuracy. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which for this compound would include its molecular ion peak and major fragment ions. This minimizes interference from the sample matrix and other components.
To determine the concentration of this compound, a calibration curve is typically constructed using a series of external standards of known concentrations. The peak area of the target compound in the sample is then compared against this calibration curve. Alternatively, an internal standard method can be employed, where a known amount of a non-interfering compound with similar chemical properties is added to both the standards and the samples to correct for variations in injection volume and instrument response.
The table below shows an example of data that could be generated for the quantification of this compound using an internal standard method.
Table 2: Example of Quantitative GC-MS Data for this compound
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Standard 1 | 150,000 | 300,000 | 0.50 | 10 |
| Standard 2 | 310,000 | 305,000 | 1.02 | 20 |
| Standard 3 | 740,000 | 298,000 | 2.48 | 50 |
| Sample A | 455,000 | 302,000 | 1.51 | 30.2 |
| Sample B | 620,000 | 299,000 | 2.07 | 41.4 |
This quantitative data is essential for determining the efficiency of the synthetic process and ensuring the purity of the final compound for subsequent research applications. The precision and low detection limits of GC-MS make it an indispensable tool in the detailed chemical analysis of this compound.
Computational and Theoretical Chemistry Studies on Methyl 3 Bromo 4 Iodo 5 Methylbenzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure or predict the reactivity of Methyl 3-bromo-4-iodo-5-methylbenzoate were identified. Such studies would typically involve calculating molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and reactivity descriptors to understand the molecule's behavior in chemical reactions.
Molecular Dynamics Simulations of Conformational Landscapes and Interactions
There is no available research on the use of molecular dynamics (MD) simulations to study the conformational landscapes or intermolecular interactions of this compound. MD simulations would provide insight into the molecule's flexibility, preferred shapes, and how it interacts with solvents or other molecules over time.
Prediction of Reaction Energetics and Transition States for this compound Transformations
No computational studies predicting the reaction energetics or mapping the transition states for transformations involving this compound were found in the scientific literature. This type of research is crucial for understanding reaction mechanisms and predicting reaction outcomes and rates for processes like nucleophilic substitution or cross-coupling reactions.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis (if applicable to non-biological reactivity)
No Quantitative Structure-Reactivity Relationship (QSRR) analyses have been published that specifically include this compound. While general QSRR models exist for classes of compounds like aryl halides, their direct application or specific findings related to this particular compound are not documented. Such an analysis would correlate computed molecular descriptors with experimentally determined reactivity.
Emerging Trends and Future Research Directions
Development of Novel Catalytic Systems for Tailored Transformations of Methyl 3-Bromo-4-iodo-5-methylbenzoate
The distinct reactivity of the C-Br and C-I bonds in this compound presents a significant opportunity for selective, stepwise functionalization. The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this molecule. Research is increasingly focused on catalysts that can differentiate between the two halogen atoms, allowing for tailored transformations at specific sites.
Key areas of development include:
Palladium-Catalyzed Cross-Coupling: While palladium catalysts are well-established, new research aims to develop ligand systems that offer unprecedented control over selectivity. For instance, ylide-substituted phosphines (YPhos) have shown promise in mild hydrodehalogenation reactions, which could be adapted for selective dehalogenation of polyhalogenated arenes. rsc.org Future catalysts may enable sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings by tuning reaction conditions to first activate the more labile C-I bond, followed by transformation of the C-Br bond.
Copper-Based Catalysis: Copper catalysts are effective for both halogenation and dehalogenation of aromatic compounds. mdpi.com They offer a cost-effective and less toxic alternative to palladium. Future work may focus on developing copper-based systems for C-C and C-O bond-forming reactions, which are crucial for degrading polyhalogenated compounds or synthesizing complex derivatives. mdpi.com
Photocatalysis: Visible-light photocatalysis is an emerging green chemistry tool. ims.ac.jp Novel photocatalysts, such as diazabenzacenaphtheniums (N-BAPs), are being developed that can promote multi-electron transfer reactions under aqueous conditions. ims.ac.jp Such systems could be applied to the reductive functionalization of this compound, offering new pathways for creating complex molecules.
Arenophilic π-Acid Catalysis: Transition metals can activate aromatic rings through π-coordination, enhancing their electrophilicity. nih.gov This strategy allows for nucleophilic aromatic substitution (SNAr) on normally inert halobenzenes. nih.gov Developing catalysts, such as Rh(III) or Ru(II) complexes, that can reversibly coordinate to the benzoate (B1203000) ring could enable novel, regioselective substitutions of the halogen atoms. nih.gov
Table 1: Comparison of Emerging Catalytic Systems for Halogenated Arenes
| Catalytic System | Key Features | Potential Application for Target Compound | Research Focus |
|---|---|---|---|
| Palladium-YPhos | Mild hydrodehalogenation conditions. rsc.org | Selective removal of one halogen to create new intermediates. | Ligand design for enhanced selectivity between C-I and C-Br bonds. |
| Copper Halides | Effective for halogenation and dehalogenation; cost-effective. mdpi.com | Catalyzing C-C and C-O couplings at specific halogen sites. | Development of catalysts for selective transformations under milder conditions. |
| Photocatalysts (N-BAPs) | Multi-electron reduction under visible light and aqueous conditions. ims.ac.jp | Novel reductive functionalization pathways. | Design of catalysts with tailored redox potentials for specific bond activations. |
| π-Acid Catalysts (Rh/Ru) | Activation of aromatic rings for SNAr reactions. nih.gov | Regioselective substitution of bromo or iodo groups with various nucleophiles. | Enhancing catalyst efficiency and reversibility for broader substrate scope. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing, offering improved safety, efficiency, and scalability. syrris.commdpi.com The synthesis and derivatization of complex molecules like this compound are well-suited for these modern technologies.
Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, provides precise control over parameters like temperature, pressure, and reaction time. vapourtec.comrsc.org This control is particularly advantageous for managing fast and exothermic halogenation reactions, enhancing safety and selectivity. rsc.org The use of microreactors can further improve heat and mass transfer, leading to higher yields and purer products. tib.euresearchgate.net
Automated synthesis platforms integrate flow reactors with real-time monitoring, robotic systems, and control software. researchgate.netwhiterose.ac.ukresearchgate.net These systems can perform multistep syntheses without the need for manual intervention or the isolation of intermediates, a concept known as telescoping. nih.govnih.gov This approach reduces waste, minimizes operator exposure to hazardous materials, and accelerates the discovery and optimization of new reaction pathways. nih.govresearchgate.net For a molecule like this compound, an automated platform could screen various catalysts and reaction conditions to rapidly identify the optimal sequence for selective, multi-step functionalization.
The integration of machine learning algorithms with these automated systems enables "self-optimizing" reactors that can autonomously explore reaction parameters to maximize yield and efficiency, significantly accelerating process development. researchgate.netwhiterose.ac.uk
Table 2: Advantages of Flow Chemistry and Automation in Halogenated Aromatic Synthesis
| Feature | Benefit | Relevance to this compound |
|---|---|---|
| Precise Control | Improved reaction selectivity, higher yields, enhanced safety. researchgate.net | Fine-tuning conditions to selectively react at the C-I vs. C-Br bond. |
| Enhanced Heat/Mass Transfer | Efficient management of exothermic reactions, improved reproducibility. mdpi.com | Safely conducting halogenation or subsequent functionalization steps. |
| Automation & Telescoping | Reduced manual handling, faster multistep synthesis, less waste. nih.govnih.gov | Seamlessly performing sequential cross-coupling reactions at both halogen sites. |
| High-Throughput Screening | Rapid optimization of reaction conditions and catalysts. researchgate.net | Quickly identifying ideal catalysts for tailored transformations. |
| Scalability | Direct route from laboratory discovery to production without re-optimization. syrris.com | Facilitating the efficient production of derivatives for various applications. |
Exploration of Bio-Inspired Synthetic Routes for Similar Halogenated Aromatics
Nature has evolved a diverse array of enzymes, known as halogenases, that can install halogen atoms onto organic molecules with remarkable precision and selectivity under mild, environmentally benign conditions. acs.orgnih.gov Bio-inspired and biocatalytic approaches represent a burgeoning field of research aimed at harnessing these natural systems for the synthesis of halogenated compounds. nih.govresearchgate.net
While direct enzymatic synthesis of a polysubstituted, non-natural compound like this compound is currently challenging, research into halogenating enzymes provides a blueprint for developing novel, sustainable synthetic methods.
Key enzymatic strategies include:
Flavin-Dependent Halogenases (FDHs): These enzymes are particularly noted for their ability to perform site-selective halogenation of electron-rich aromatic rings. researchgate.net They utilize flavin adenine (B156593) dinucleotide (FADH₂) and oxygen to generate a reactive halogenating species within a protected active site, enabling catalyst-controlled selectivity. nih.govchemrxiv.org Engineering these enzymes could expand their substrate scope to accommodate synthetic precursors.
Haloperoxidases: These enzymes use hydrogen peroxide to oxidize halide ions, creating a potent electrophilic halogenating agent. frontiersin.orgacs.org While often less selective than FDHs, their high activity is being explored for various applications. acs.org
Microbial Synthesis: Refactoring biosynthetic pathways in genetically tractable microbes like yeast offers a promising route to producing complex halogenated molecules. nih.gov This approach could involve feeding engineered microbes with halogenated precursors or evolving pathways to incorporate halogenation steps, providing a sustainable source for valuable chemical scaffolds. nih.govdtu.dk
The study of these biological systems not only provides greener alternatives to traditional chemical methods but also inspires the development of new synthetic catalysts that mimic enzymatic function. researchgate.netnih.gov This includes creating synthetic environments that, like an enzyme's active site, can control substrate orientation to achieve high regioselectivity in halogenation reactions.
Table 3: Classes of Halogenating Enzymes and Their Potential
| Enzyme Class | Mechanism | Key Characteristics | Potential for Aromatic Synthesis |
|---|---|---|---|
| Flavin-Dependent Halogenases | Generates electrophilic halogenating species (HOX) in a protected active site. nih.gov | High regioselectivity; catalyst-controlled reaction. researchgate.netchemrxiv.org | Engineering for selective halogenation of synthetic aromatic precursors. |
| Heme/Vanadium-Dependent Haloperoxidases | Uses H₂O₂ to oxidize halides, releasing a reactive halogenating agent. frontiersin.orgacs.org | High reactivity; broad substrate scope but often lower selectivity. acs.org | Use in chemoenzymatic processes for bulk halogenation. |
| Non-Heme Iron/2-Oxoglutarate Dependent Halogenases | Radical-based mechanism for halogenating unactivated C-H bonds. frontiersin.org | Can functionalize aliphatic carbons. nih.gov | Less directly applicable to aromatic ring halogenation but shows nature's diverse strategies. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for Methyl 3-Bromo-4-iodo-5-methylbenzoate, and how can regioselectivity be controlled?
- Methodological Answer : Regioselectivity in bromination and iodination can be achieved using directing groups. For example, ester groups (methoxycarbonyl) act as meta-directors, while methyl groups direct electrophilic substitution to ortho/para positions. Sequential halogenation starting with iodination (using KI/NaNO₂ in acidic conditions) followed by bromination (NBS or Br₂/Fe) is a common approach. Computational tools like retrosynthesis analysis (e.g., AI-powered platforms) can predict feasible pathways . Multi-step procedures for similar compounds involve protecting groups to isolate reactive sites .
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly given the presence of heavy atoms (Br, I)?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify substituent positions, but heavy atoms may cause signal broadening. Deuterated solvents (e.g., CDCl₃) and advanced techniques like 2D NMR (HSQC, HMBC) resolve overlapping peaks .
- X-ray Crystallography : SHELX programs refine crystal structures, addressing challenges like heavy atom effects (e.g., absorption corrections). ORTEP-III generates thermal ellipsoid plots for visualizing molecular geometry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns from bromine/iodine.
Q. How can purity be assessed, and what are common impurities in synthesis?
- Methodological Answer :
- HPLC/GC-MS : Detect unreacted precursors or byproducts (e.g., dihalogenated analogs).
- Melting Point Analysis : Compare experimental values to literature (e.g., deviations may indicate solvent residues).
- Elemental Analysis : Verify C/H/Br/I ratios. Impurities often arise from incomplete halogenation or ester hydrolysis, requiring column chromatography (silica gel, hexane/EtOAc gradients) for purification .
Advanced Questions
Q. How does the electronic environment of the aromatic ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ester group deactivates the ring, directing cross-couplings (e.g., Suzuki-Miyaura) to halogens at meta/para positions. Bromine’s higher electronegativity compared to iodine may lead to selective coupling at the C-Br bond. Computational studies (DFT) can map charge distribution to predict reaction sites. For example, iodine’s polarizability may stabilize transition states in Ullmann couplings .
Q. What strategies resolve crystallographic challenges in structural determination, such as heavy atom effects?
- Methodological Answer :
- Absorption Corrections : SHELXL applies multi-scan or empirical methods (SADABS) to correct for X-ray absorption by Br/I .
- Twinned Data : SHELXE handles twinning via HKLF5 format. For poor diffraction, synchrotron radiation improves resolution.
- Disorder Modeling : Partial occupancy refinement in SHELXL accounts for disordered halogen positions .
Q. How can discrepancies in reported physical properties (e.g., melting points, NMR shifts) be systematically investigated?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis/purification under inert atmospheres to exclude oxidation byproducts.
- Alternative Characterization : Use DSC for melting point validation or variable-temperature NMR to observe dynamic effects.
- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., methyl 4-bromo-3-hydroxybenzoate ). Databases like ACD/Labs provide predicted properties (density, solubility) for benchmarking .
Q. What computational methods predict reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Optimize transition states to evaluate activation barriers for substitution at Br vs. I sites.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Machine Learning : Platforms like Pistachio or Reaxys propose reaction conditions based on training data from similar benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
